An In-depth Technical Guide to (S)-Piperidine-3-carboxamide Hydrochloride: Core Properties and Application
An In-depth Technical Guide to (S)-Piperidine-3-carboxamide Hydrochloride: Core Properties and Application
Introduction: The Significance of a Chiral Building Block
(S)-Piperidine-3-carboxamide hydrochloride has emerged as a critical chiral building block in modern medicinal chemistry. Its rigid, saturated heterocyclic scaffold, combined with a defined stereocenter and a versatile carboxamide handle, makes it a highly sought-after intermediate for synthesizing complex, biologically active molecules.[1] This guide provides an in-depth analysis of its fundamental properties, analytical characterization, and practical applications for researchers, scientists, and drug development professionals. Its primary utility is seen in the construction of novel therapeutics, including the rapidly advancing field of targeted protein degraders, where precise three-dimensional structure is paramount for efficacy.[2]
Part 1: Core Physicochemical and Basic Properties
Understanding the fundamental properties of (S)-Piperidine-3-carboxamide hydrochloride is the first step in its effective application. As a hydrochloride salt, its behavior in solution is governed by the basicity of the piperidine nitrogen.
Structural and Physical Data Summary
A summary of the key identification and physical properties is presented below. It is important to note that while some data, like molecular weight, are exact, other experimental values like melting point are not consistently reported in peer-reviewed literature for this specific salt.
| Property | Value | Source |
| CAS Number | 1026661-43-7 | [2] |
| Molecular Formula | C₆H₁₃ClN₂O | [3] |
| Molecular Weight | 164.63 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Data not readily available. For comparison, the simpler Piperidine HCl melts at 245-248 °C.[5] The value for the title compound is expected to be different due to crystal lattice structure and molecular complexity. | N/A |
| Purity (Typical) | ≥97% | N/A |
Solubility Profile
Quantitative solubility data is not widely published. However, based on its structure as a hydrochloride salt, it is expected to be soluble in aqueous solutions and polar protic solvents.
-
Water: Expected to have good solubility.
-
Methanol/Ethanol: Expected to be soluble.
-
DMSO/DMF: Expected to be soluble.
-
Aprotic Solvents (DCM, THF, Acetonitrile): Solubility is likely limited but may be sufficient for some reaction conditions, especially with the addition of a tertiary amine base to liberate the free piperidine.
For precise applications, it is imperative that researchers determine solubility empirically for their specific solvent system and concentration requirements.
Acidity (pKa) - A Critical Parameter
The pKa of the protonated piperidine nitrogen is a crucial parameter influencing the compound's charge state at a given pH, which affects its reactivity, solubility, and behavior in biological assays. While an experimental value for (S)-Piperidine-3-carboxamide is not available, we can estimate it. The pKa of the conjugate acid of piperidine is approximately 11.2. The presence of the electron-withdrawing carboxamide group at the 3-position will decrease the basicity of the nitrogen, thereby lowering the pKa of its conjugate acid. Therefore, the pKa is estimated to be in the range of 9.5 - 10.5 . This means the compound will be predominantly in its protonated, positively charged form at physiological pH (7.4).
Part 2: Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and stability of (S)-Piperidine-3-carboxamide hydrochloride before its use in synthesis or screening.
Caption: A typical workflow for quality control analysis.
Experimental Protocol 1: Purity Determination by Reverse-Phase HPLC
This method provides a baseline for assessing the purity of the material. Given the lack of a strong chromophore, detection at low UV wavelengths (200-210 nm) or by alternative methods like Charged Aerosol Detection (CAD) is necessary. The following protocol is a robust starting point based on methods for similar piperidine derivatives.[6]
-
Instrumentation: HPLC system with a UV or CAD detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: The acid modifier improves peak shape for the basic amine.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: 95% to 5% B
-
15-20 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 205 nm or CAD.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of ~1 mg/mL.
Experimental Protocol 2: Identity Confirmation by NMR Spectroscopy
NMR provides unambiguous structural confirmation. The hydrochloride salt is often analyzed in D₂O or DMSO-d₆. The following are predicted chemical shifts based on analysis of the free base and related structures.[7]
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Spectroscopy (400 MHz, D₂O):
-
δ 3.0-3.6 ppm (m): Protons on carbons adjacent to the nitrogen (C2-H, C6-H). These will be diastereotopic and appear as complex multiplets.
-
δ 2.8-3.0 ppm (m): Proton at the chiral center (C3-H).
-
δ 1.6-2.2 ppm (m): Protons on C4 and C5.
-
Note: The amide protons (-CONH₂) may exchange with D₂O and be broadened or absent. The piperidinium proton (-N⁺H₂-) will also exchange. In DMSO-d₆, these protons would be visible as broad singlets.
-
-
¹³C NMR Spectroscopy (101 MHz, D₂O):
-
δ ~175-178 ppm: Carboxamide carbonyl carbon (C=O).
-
δ ~45-50 ppm: Carbons adjacent to nitrogen (C2, C6).
-
δ ~40-45 ppm: Chiral carbon (C3).
-
δ ~20-30 ppm: Carbons C4 and C5.
-
Mass Spectrometry
Electrospray ionization (ESI) in positive mode is ideal for this compound.
-
Expected Ion: [M+H]⁺ (where M is the free base).
-
Molecular Formula (Free Base): C₆H₁₂N₂O
-
Exact Mass (Free Base): 128.0950
-
Expected m/z: 129.1022
Part 3: Handling, Storage, and Stability
Proper handling and storage are crucial for maintaining the integrity of the compound.
-
Safety Precautions: The compound is classified as an irritant.[8] It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
-
Storage Conditions: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (0-8 °C).[4] For short-term use, storage at room temperature is acceptable.
-
Stability: As a solid, the hydrochloride salt is generally stable. In solution, the stability should be verified for the specific solvent and storage conditions. Basic conditions (pH > pKa) will generate the free base, which may be less stable or more prone to degradation over time. Acidic or neutral aqueous solutions are expected to be reasonably stable for short-term use.
Part 4: Application in Synthetic Chemistry
The primary utility of (S)-Piperidine-3-carboxamide hydrochloride is as a secondary amine for further functionalization, typically through N-alkylation, N-arylation, or acylation reactions. A common subsequent step is coupling with an aryl halide or an aldehyde.
Caption: General scheme for a Buchwald-Hartwig amination.
Experimental Protocol 3: Representative N-Arylation (Buchwald-Hartwig Coupling)
This protocol describes a general procedure for coupling the piperidine nitrogen with an aryl bromide, a key reaction in building more complex drug candidates.[10]
-
Reaction Setup: To an oven-dried reaction vial, add (S)-Piperidine-3-carboxamide hydrochloride (1.0 equiv), the desired aryl bromide (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.1 equiv), and a base (e.g., Cs₂CO₃, 2.5 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon). Add a degassed, anhydrous solvent (e.g., Dioxane or Toluene). Rationale: The inert atmosphere is critical as palladium catalysts are sensitive to oxygen.
-
Reaction: Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl piperidine product.
Conclusion
(S)-Piperidine-3-carboxamide hydrochloride is a valuable and versatile building block for pharmaceutical research. Its basic properties are largely dictated by the pKa of its piperidine nitrogen, making it a stable, easy-to-handle salt that can be readily incorporated into synthetic routes. A thorough understanding of its analytical profile, handling requirements, and reactivity is essential for its successful application in the discovery and development of next-generation therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide.
- Sigma-Aldrich. Piperidine-4-carboxylic acid. Accessed January 2024.
- ChemicalBook. (S)-3-METHYL PIPERIDINE CARBOXYLATE HYDROCHLORIDE(164323-84-6) 1H NMR. Accessed January 2024.
- Fisher Scientific. (2010).
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Accessed January 2024.
- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum. Accessed January 2024.
- ChemicalBook.
- Royal Society of Chemistry. (n.d.).
- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Friedman, M., et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Journal of Agricultural and Food Chemistry.
- ChemicalBook. 6091-44-7(Piperidine hydrochloride) Product Description. Accessed January 2024.
- Smolecule. (2023). Buy (S)-piperidine-3-carboxamide | 88495-55-0.
- PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride.
- BLD Pharm. 1026661-43-7|(S)-Piperidine-3-carboxamide hydrochloride. Accessed January 2024.
- BLD Pharm. 88495-55-0|(S)-Piperidine-3-carboxamide. Accessed January 2024.
- ChemicalBook. 78058-42-1((S)-Piperidine-2-carboxamide hydrochloride) Product Description. Accessed January 2024.
- SpectraBase. 3-piperidinecarboxamide, N-(4-hydroxyphenyl)-1-[[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl]- [1H NMR]. Accessed January 2024.
- Park, H., et al. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 24(21), 3973.
Sources
- 1. Buy (S)-piperidine-3-carboxamide | 88495-55-0 [smolecule.com]
- 2. 1026661-43-7|(S)-Piperidine-3-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 3. 78058-42-1 CAS MSDS ((S)-Piperidine-2-carboxamide hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1026661-43-7 | CAS DataBase [m.chemicalbook.com]
- 5. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 24820453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
